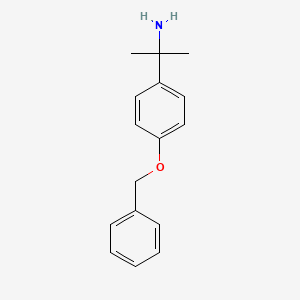

1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylmethoxyphenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-16(2,17)14-8-10-15(11-9-14)18-12-13-6-4-3-5-7-13/h3-11H,12,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKMVDDVLKTAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Benzyloxy Phenyl 1 Methyl Ethylamine

Historical Development of Synthetic Routes

Historically, the synthesis of phenyl-ethylamine derivatives relied on classical methods that often involved multiple steps and lacked stereoselectivity. Early approaches might have involved the formation of a carbon-nitrogen bond through less efficient means, followed by modifications to the phenyl ring. The introduction of the benzyloxy protecting group, for instance, would have been a separate, deliberate step. Over time, the development of more sophisticated and convergent synthetic strategies has allowed for the more direct and controlled construction of this and similar molecules. The focus has shifted from simply creating the target molecule to achieving its synthesis in high yield and, crucially, with a high degree of enantiomeric purity.

Conventional Approaches to Amine Synthesis

Several well-established methods in organic synthesis can be applied to the preparation of 1-(4-benzyloxy-phenyl)-1-methyl-ethylamine. These conventional approaches are often robust and utilize readily available starting materials.

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this strategy typically begins with 4-benzyloxyacetophenone. The ketone is first reacted with an amine, such as ammonia (B1221849) or a primary amine, to form an imine or enamine intermediate. This intermediate is then reduced in situ to the desired amine.

Reaction Scheme for Reductive Amination:

This method is advantageous due to its operational simplicity, often being performed as a one-pot reaction, and the commercial availability of the starting ketone. youtube.com

Another classical approach to forming the amine functionality is through nucleophilic substitution. This would involve a precursor molecule containing a suitable leaving group at the α-position to the phenyl ring, which is then displaced by an amine nucleophile. For instance, a starting material like 1-(4-benzyloxy-phenyl)-1-bromoethane could be reacted with ammonia or an ammonia equivalent.

However, this method can be challenging. The direct alkylation of ammonia can be difficult to control, often leading to over-alkylation and the formation of secondary and tertiary amines as byproducts. masterorganicchemistry.com To circumvent this, methods like the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as an ammonia surrogate, can be employed to achieve a more controlled synthesis of the primary amine. libretexts.org

The Hoffmann rearrangement offers a distinct strategy for the synthesis of primary amines from amides, with the notable feature of producing an amine with one less carbon atom than the starting amide. numberanalytics.comwikipedia.orgquimicaorganica.org To apply this to the synthesis of this compound, one would start with 2-(4-benzyloxy-phenyl)propanamide.

The reaction is typically carried out by treating the primary amide with bromine or chlorine in the presence of a strong base, such as sodium hydroxide. numberanalytics.com This initiates a sequence of steps involving the formation of an N-bromoamide, followed by a rearrangement to an isocyanate intermediate. wikipedia.orgchemistrysteps.com Subsequent hydrolysis of the isocyanate leads to the formation of the primary amine and carbon dioxide. wikipedia.org

Key Steps in Hoffmann Rearrangement:

Formation of an N-bromoamide from the primary amide.

Deprotonation to form a bromoamide anion.

Rearrangement to form an isocyanate.

Hydrolysis of the isocyanate to yield the primary amine. wikipedia.org

Asymmetric Synthesis of Enantiopure this compound

For many applications, particularly in the pharmaceutical field, obtaining a single enantiomer of a chiral compound is essential. Therefore, methods for the asymmetric synthesis of this compound are of significant interest.

A highly effective approach to obtaining enantiomerically pure amines is through the asymmetric reduction of a prochiral precursor, such as an imine. This can be achieved using a chiral catalyst that influences the stereochemical outcome of the reduction.

In a typical procedure, the imine derived from 4-benzyloxyacetophenone and a suitable amine source is reduced in the presence of a chiral catalyst. These catalysts are often transition metal complexes ligated with chiral ligands. For instance, rhodium or iridium complexes with chiral phosphine (B1218219) ligands have been successfully employed in the asymmetric hydrogenation of C=N bonds. google.com

Another strategy involves the use of chiral reducing agents, such as borohydrides modified with chiral auxiliaries. For example, sodium borohydride (B1222165) can be modified with N-acyl amino acids to create a chiral triacyloxyborane that can effect an enantioselective reduction. google.com

The development of such catalytic asymmetric methods is a major focus of modern organic synthesis, offering a direct and efficient route to enantiopure amines like this compound. These methods are often characterized by high enantiomeric excesses (ee) and good chemical yields.

Chiral Auxiliary-Based Approaches for Stereocontrol

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is a powerful and reliable method for the synthesis of enantiomerically pure amines.

One of the most effective and widely used methods involves the condensation of a ketone with an enantiopure sulfinamide, most notably (R)- or (S)-tert-butanesulfinamide, often referred to as Ellman's auxiliary. osi.lvyale.edu This approach has been successfully applied to the synthesis of a wide array of chiral amines, including those with sterically hindered quaternary stereocenters. osi.lvyale.edu

The synthesis of this compound via this method would commence with the precursor ketone, 4-benzyloxyacetophenone. Condensation of this ketone with (R)- or (S)-tert-butanesulfinamide, typically catalyzed by a Lewis acid like titanium(IV) ethoxide, yields the corresponding N-sulfinyl imine. The stereochemical outcome of the synthesis is controlled in the subsequent step: the diastereoselective addition of a nucleophile to the imine. For the target molecule, the addition of a methyl group, using a reagent such as methylmagnesium bromide (MeMgBr) or methyllithium (B1224462) (MeLi), proceeds with high diastereoselectivity. The chiral sulfinyl group effectively shields one face of the C=N double bond, directing the incoming nucleophile to the opposite face. sci-hub.se The final step is the removal of the sulfinamide auxiliary, which is readily accomplished by treatment with a strong acid, such as hydrochloric acid in an alcohol solvent, to afford the desired enantiomer of this compound as its salt.

Table 1: Proposed Synthesis via Ellman's Auxiliary

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 4-Benzyloxyacetophenone, (R)-tert-Butanesulfinamide | Ti(OEt)₄, THF, reflux | N-((R)-tert-Butanesulfinyl)-1-(4-benzyloxyphenyl)ethanimine | Formation of chiral imine |

| 2 | N-sulfinyl imine from Step 1 | MeMgBr, THF, -48 °C | N-((R)-tert-Butanesulfinyl)-1-(4-benzyloxyphenyl)-1-methylethylamine | Diastereoselective methylation |

Chemoenzymatic and Biocatalytic Syntheses

Biocatalysis offers a highly efficient and environmentally benign route to chiral amines, operating under mild conditions with exceptional stereoselectivity. researchgate.net Enzymes such as transaminases (TAs) and reductive aminases (RedAms) are particularly well-suited for the asymmetric synthesis of amines from prochiral ketones. nih.govresearchgate.net

Transaminases catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or alanine, to a carbonyl acceptor. researchgate.netnih.gov In the synthesis of this compound, a prochiral ketone like 4-benzyloxyacetophenone would serve as the amine acceptor. By selecting either an (R)- or (S)-selective transaminase, it is possible to produce the desired enantiomer of the target amine with very high enantiomeric excess (ee). nih.gov The reaction equilibrium can be driven towards the product by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone (B3395972) when using isopropylamine). researchgate.net

Reductive aminases, a subclass of imine reductases (IREDs), offer a more direct route by catalyzing the reductive coupling of a ketone with an amine donor, often ammonia or a simple primary amine, using a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. researchgate.netnih.gov The cofactor is typically recycled in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase with formate or glucose dehydrogenase with glucose, making the process atom-efficient. acs.org This one-pot approach can convert 4-benzyloxyacetophenone directly into the target chiral amine with high conversion and stereoselectivity. nih.govacs.org

Table 2: Representative Biocatalytic Amination of Ketones

| Enzyme Type | Substrate Example | Amine Donor | Cofactor Regeneration | Product ee | Reference |

|---|---|---|---|---|---|

| Transaminase (TA) | Acetophenone (B1666503) | Isopropylamine | Not specified | >99% (S) | researchgate.net |

| Reductive Aminase (RedAm) | Phenylacetone | Methylamine | Formate Dehydrogenase (FDH) | >99% (R) | acs.org |

| Amine Dehydrogenase (AmDH) | Cyclohexanone | Ammonia | Glucose Dehydrogenase (GDH) | >99% (R) | nih.gov |

Diastereoselective Synthesis Utilizing Chiral Precursors

This strategy involves using a starting material that is already enantiomerically pure to control the stereochemistry of subsequent reactions. The inherent chirality of the precursor directs the formation of new stereocenters in a predictable manner. Chiral amines and amino alcohols are common precursors for this purpose. sigmaaldrich.com

For the synthesis of this compound, a chiral amine like (R)- or (S)-1-phenylethylamine could be used as a starting point. sci-hub.se This chiral amine can be converted into an imine with 4-benzyloxyacetophenone. The existing stereocenter on the phenylethylamine moiety would then direct the diastereoselective addition of a nucleophile. However, this approach would yield a secondary amine that would require subsequent N-alkylation and debenzylation steps, making it less direct.

A more elegant approach utilizes a recoverable chiral precursor that functions as an auxiliary, such as pseudoephedrine or pseudoephenamine. nih.gov In a method developed by Myers, a pseudoephedrine amide is alkylated with high diastereoselectivity. A similar sequence could be envisioned starting with the acylation of (1S,2S)-pseudoephenamine with 4-benzyloxyphenylacetic acid. The resulting amide could then undergo enolization and diastereoselective methylation. Subsequent cleavage of the auxiliary would yield the α-methylated carboxylic acid, which could then be converted to the target amine via a Curtius or Hofmann rearrangement. This multi-step but highly controlled process leverages the well-defined conformational bias of the chiral precursor to ensure high stereoselectivity. nih.gov

Modern and Sustainable Synthetic Protocols

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and safer chemical transformations. For the synthesis of chiral amines like this compound, these include transition metal-catalyzed reactions, photoredox catalysis, and continuous flow processes.

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition metal catalysis provides powerful tools for the formation of carbon-nitrogen bonds. nih.gov Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing chiral amines. nih.govacs.org

A plausible route to this compound using this strategy would start with the corresponding alkene, 1-(4-benzyloxyphenyl)-1-propene (or 4-benzyloxy-α-methylstyrene). The intermolecular hydroamination of this styrene (B11656) derivative with an ammonia equivalent, catalyzed by a chiral transition metal complex, could directly generate the target amine. Catalysts based on late transition metals such as palladium, copper, and iridium, paired with chiral phosphine or N-heterocyclic carbene (NHC) ligands, have been developed for the asymmetric hydroamination of styrenes and other unactivated olefins. nih.govnih.govacs.org These reactions often exhibit high regioselectivity, affording the branched (Markovnikov) product, and can achieve excellent enantioselectivity. nih.govacs.org

Table 3: Examples of Asymmetric Hydroamination of Alkenes

| Metal/Ligand | Alkene Substrate | Amine Source | Selectivity | Yield/ee | Reference |

|---|---|---|---|---|---|

| Cu(OAc)₂ / (S)-DTBM-SEGPHOS | trans-2-Butene | Hydroxylamine ester | Enantioselective | 91% / 97% ee | nih.gov |

| Pd(TFA)₂ / DPPF | Styrene | Aniline | Markovnikov | 98% yield | nih.gov |

| Fe-Catalyst | Styrene | O-benzoyl-N,N-dialkylhydroxylamine | Markovnikov | 85% yield | acs.org |

Photoredox Catalysis in Amine Synthesis

Visible-light photoredox catalysis has emerged as a sustainable and powerful platform for organic synthesis, using light as a traceless reagent to enable novel transformations under mild conditions. rsc.orgyoutube.com This approach can be applied to C-N bond formation to access complex amines.

The synthesis of benzylic amines can be achieved through various photoredox-catalyzed pathways. nih.govacs.org One potential strategy involves the generation of a benzylic radical from a suitable precursor. For example, a derivative of 4-benzyloxy-α-methylbenzyl alcohol could be converted into a radical intermediate via activation by an excited-state photocatalyst. This radical could then be trapped by a nitrogen-based radical or nucleophile to form the desired C-N bond. Alternatively, methods involving the dealkylative condensation of tertiary amines with other functional groups have been developed, showcasing the versatility of photoredox catalysis in manipulating amine structures. nih.govacs.org While a direct, one-step synthesis of the target tertiary amine from simple precursors using photoredox catalysis is challenging, the principles allow for the construction of related amide and amine structures under exceptionally mild conditions. nih.govacs.org

Table 4: Photoredox-Catalyzed Reactions for Amide/Amine Synthesis

| Photocatalyst | Substrates | Reaction Type | Key Features | Product Example | Reference |

|---|---|---|---|---|---|

| Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | Tertiary amine, Carboxylic acid | Amide synthesis via C-N cleavage | Aerobic, visible light | N-Aryl Amides | acs.org |

| Not specified | Benzylic alcohol, Amine | Amidation | Visible light, green solvent | N-Benzylbenzamide | nih.gov |

Flow Chemistry Applications for Continuous Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. tue.nl These benefits include enhanced safety (especially for hazardous reactions), superior heat and mass transfer, precise control over reaction parameters, and straightforward scalability. tue.nlnih.gov

Many of the synthetic methods described previously are amenable to adaptation in continuous flow systems. Biocatalytic processes, for instance, can be run in packed-bed reactors containing immobilized enzymes. nih.gov This setup allows the substrate solution (e.g., 4-benzyloxyacetophenone and an amine donor) to flow through the enzyme bed, with the chiral amine product being continuously collected at the outlet. This approach enables easy separation of the product from the catalyst and allows for long-term, stable production. nih.gov

Photochemical reactions also benefit greatly from flow chemistry. tue.nl Microreactors with a large surface-area-to-volume ratio ensure uniform irradiation of the reaction mixture, overcoming the light penetration issues often encountered in large batch reactors. This leads to more efficient and reproducible reactions. A flow setup for the photoredox-catalyzed synthesis of an amine or its precursor would involve pumping the reactants and photocatalyst through a transparent capillary reactor wrapped around a light source (e.g., LEDs). The short residence time and precise temperature control can significantly improve reaction yields and selectivity.

Green Chemistry Principles in Process Development

The development of synthetic routes for this compound and related compounds is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Key considerations in the process development for this amine include atom economy, the use of greener solvents, and the exploration of biocatalysis.

Atom Economy and Reaction Mass Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orglibretexts.org Reactions with high atom economy, such as catalytic hydrogenations, are preferred as they generate less waste. wikipedia.org For instance, in a reductive amination process, the ideal scenario is the incorporation of all atoms from the ketone, amine source, and reducing agent into the final product and benign byproducts like water.

Another important metric is the Reaction Mass Efficiency (RME), which considers the yield, atom economy, and stoichiometry of the reactants. mdpi.com The E-factor, which is the ratio of the mass of waste to the mass of the product, is also a critical measure, with lower values indicating a greener process. orgsyn.org For pharmaceutical synthesis, E-factors can often be high, but continuous efforts are made to reduce them. orgsyn.org

Interactive Data Table: Green Chemistry Metrics for Amine Synthesis

| Metric | Description | Ideal Value | Relevance to this compound Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | High atom economy can be achieved through catalytic reductive amination. |

| E-Factor | Total waste (kg) / Product (kg) | 0 | Minimizing the use of excess reagents and solvents will lower the E-factor. |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% | A high RME indicates a more efficient and less wasteful process. |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 | A lower PMI signifies a more sustainable and cost-effective synthesis. |

Greener Solvents and Reaction Conditions

The choice of solvent is a crucial aspect of green chemistry. Traditional volatile organic compounds (VOCs) are often replaced with more environmentally benign alternatives such as water, ethanol (B145695), or 2-methyltetrahydrofuran (B130290) (2-MeTHF). orgsyn.orgntnu.no For the synthesis of substituted phenethylamines, conducting reactions in greener solvents at milder temperatures can significantly reduce the environmental footprint. Microwave-assisted synthesis has also been explored as a way to accelerate reactions and reduce energy consumption. google.com

Biocatalysis

The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly alternative to traditional chemical methods for the synthesis of chiral amines. wikipedia.orgresearchgate.net Enzymes such as transaminases, amine dehydrogenases, and imine reductases can catalyze the asymmetric synthesis of amines with high enantiomeric excess under mild, aqueous conditions. wikipedia.orgresearchgate.net For the synthesis of this compound, a biocatalytic reductive amination of the corresponding ketone could potentially offer a greener and more selective route to a specific enantiomer. wikipedia.org

Interactive Data Table: Comparison of Catalytic Methods for Amine Synthesis

| Catalytic Method | Advantages | Disadvantages | Potential Application to Target Compound |

| Homogeneous Catalysis | High activity and selectivity. | Difficult to separate from the product. | Use of iridium or rhodium complexes for reductive amination. |

| Heterogeneous Catalysis | Easy to separate and recycle. | May have lower activity than homogeneous catalysts. | Platinum or palladium on carbon for hydrogenation steps. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzymes can be sensitive to reaction conditions and substrate scope may be limited. | Asymmetric synthesis of a single enantiomer of this compound. |

Chemical Transformations and Derivatization Strategies of 1 4 Benzyloxy Phenyl 1 Methyl Ethylamine

N-Functionalization Reactions

The primary amine group is a key site for derivatization due to its nucleophilicity. A range of reactions can be employed to introduce various substituents onto the nitrogen atom, significantly altering the molecule's properties. These late-stage functionalizations provide a direct path to a diverse set of compounds. nih.gov

The primary amine of 1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine readily undergoes acylation and sulfonylation upon reaction with appropriate electrophilic reagents.

Acylation: Reaction with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) in the presence of a base yields the corresponding N-acetylated amide derivative. masterorganicchemistry.com This process involves a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acylating agent. masterorganicchemistry.com Using reagents like thionyl chloride (SOCl₂) can convert a carboxylic acid into a more reactive acid chloride, facilitating the amide formation. masterorganicchemistry.com

Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in a suitable solvent and base, leads to the formation of a stable sulfonamide.

These reactions are fundamental in medicinal chemistry for modifying the basicity and lipophilicity of the parent amine.

Table 1: N-Acylation and Sulfonylation Reactions

| Transformation | Reagent Example | Product Class |

|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) / Base | N-Acetamide |

| N-Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) / Base | N-Sulfonamide |

The introduction of alkyl or aryl groups at the amine nitrogen can be achieved through several established methods.

N-Alkylation: Direct alkylation with alkyl halides (e.g., methyl iodide) can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. beilstein-journals.org The reaction conditions, such as the choice of base and solvent, can be optimized to favor the desired degree of alkylation. beilstein-journals.org

N-Arylation: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, enable the formation of N-aryl derivatives. This palladium-catalyzed reaction couples the primary amine with aryl halides or triflates, providing a powerful tool for constructing carbon-nitrogen bonds. nih.govnih.gov The choice of ligand and base is critical for achieving high yields in these transformations. nih.gov

The primary amine serves as a precursor for the synthesis of amides, ureas, and carbamates, which are common functional groups in biologically active molecules.

Amides: As discussed in section 3.1.1, amides are readily formed via acylation. An alternative approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the amine and a carboxylic acid under neutral conditions. masterorganicchemistry.com

Ureas: Symmetrical or unsymmetrical ureas can be synthesized from the primary amine. The most common method involves the reaction of the amine with an isocyanate. nih.gov Isocyanates can be generated in situ from other functional groups to avoid handling these toxic reagents directly. nih.govmdpi.com Alternatively, phosgene (B1210022) equivalents such as N,N'-carbonyldiimidazole (CDI) or triphosgene (B27547) can be used to first activate the amine, which then reacts with another amine to form the urea (B33335) linkage. nih.govmdpi.com

Carbamates: Carbamates are typically prepared by reacting the amine with a chloroformate, like phenyl chloroformate, in the presence of a base. nih.gov This reaction proceeds via nucleophilic acyl substitution to yield the stable carbamate (B1207046) product. nih.gov Other methods include reactions with dialkyl carbonates or the use of CO₂ as a C1 source under specific catalytic conditions. organic-chemistry.orgorganic-chemistry.org

Table 2: N-Functionalization Product Classes

| Starting Material | Reagent Type | Product Class |

|---|---|---|

| Primary Amine | Acyl Halide / Anhydride | Amide |

| Primary Amine | Alkyl Halide | Secondary/Tertiary Amine |

| Primary Amine | Aryl Halide / Pd Catalyst | N-Aryl Amine |

| Primary Amine | Isocyanate / CDI | Urea |

| Primary Amine | Chloroformate | Carbamate |

Modification of the Benzyloxy Moiety

The benzyloxy group serves as a protecting group for the phenolic hydroxyl function. Its modification primarily involves deprotection to reveal the phenol (B47542) or derivatization of its appended phenyl ring.

The most common strategy for cleaving the benzyl (B1604629) ether is hydrogenolysis.

Hydrogenolysis: This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. youtube.comacsgcipr.org The process reductively cleaves the benzylic carbon-oxygen bond to generate the free phenol and toluene (B28343) as a byproduct. youtube.comacsgcipr.org This method is highly efficient and typically proceeds under mild conditions with high yields. youtube.comacsgcipr.org Catalytic transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene (B1204751) instead of H₂ gas, can also be employed. ambeed.com The choice of catalyst and reaction conditions must be considered to ensure compatibility with other functional groups in the molecule. acsgcipr.org

Table 3: Deprotection of the Benzyloxy Group

| Reaction | Reagents | Products |

|---|---|---|

| Hydrogenolysis | H₂, Pd/C | 1-(4-Hydroxyphenyl)-1-methyl-ethylamine + Toluene |

The phenyl ring of the benzyloxy group is susceptible to electrophilic aromatic substitution (EAS). The ether oxygen acts as an electron-donating group, activating the ring towards electrophilic attack.

Electrophilic Aromatic Substitution (EAS): The benzyloxy group is an activating, ortho-, para-director. libretexts.orgyoutube.com This means that incoming electrophiles will preferentially substitute the hydrogen atoms at the positions ortho (2- and 6-) and para (4-) to the ether linkage. libretexts.org Standard EAS reactions that could be applied include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (NO₂) group. youtube.commsu.edu

Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ for bromination, or Cl₂ with AlCl₃ for chlorination. youtube.commsu.edu

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst. msu.edu

These reactions would yield derivatives substituted on the benzyloxy phenyl ring, while the other aromatic ring remains unchanged, assuming the amine is appropriately protected.

Formation of Chiral Salts and Co-crystals for Resolution and Purification

The separation of a racemic mixture of this compound into its constituent enantiomers is a crucial step for its potential applications. The most established and widely used method for the resolution of chiral amines is the formation of diastereomeric salts. pbworks.comstereoelectronics.org

This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. pbworks.comstereoelectronics.org Once a diastereomeric salt is isolated in a pure form, the desired enantiomer of the amine can be recovered by treatment with a base to neutralize the acid.

Commonly used chiral resolving agents for primary amines include tartaric acid and its derivatives, such as dibenzoyltartaric acid and di-p-toluoyltartaric acid. utm.my Mandelic acid and its derivatives are also frequently employed. The choice of resolving agent and solvent system is critical and often determined empirically to achieve efficient separation. The stoichiometry of the resolving agent can also play a significant role in the success of the resolution. utm.my

A plausible resolution strategy for racemic this compound would involve the use of a chiral diacid like L-(+)-tartaric acid or one of its more lipophilic derivatives. For instance, reacting the racemic amine with a sub-stoichiometric amount (e.g., 0.5 to 0.65 equivalents) of di-p-toluoyl-L-tartaric acid in a suitable solvent, such as a mixture of alcohols or other organic solvents, could lead to the preferential crystallization of one of the diastereomeric salts. researchgate.netgoogle.com

Table 1: Hypothetical Diastereomeric Salt Resolution of this compound

| Resolving Agent | Solvent System | Molar Ratio (Amine:Acid) | Expected Less Soluble Diastereomer |

| L-(+)-Tartaric Acid | Methanol/Water | 1:0.5 | (R)-Amine·(L)-Acid or (S)-Amine·(L)-Acid |

| Di-p-toluoyl-L-tartaric acid | Ethanol (B145695) | 1:0.6 | (R)-Amine·(L)-Acid or (S)-Amine·(L)-Acid |

| (R)-(-)-Mandelic Acid | Isopropanol (B130326) | 1:1 | (R)-Amine·(R)-Acid or (S)-Amine·(R)-Acid |

An alternative and increasingly explored strategy for chiral resolution is the formation of co-crystals. A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonds. nih.gov In the context of resolution, a racemic compound can be co-crystallized with a chiral co-former. The resulting diastereomeric co-crystals can then be separated based on their differing physical properties.

While the formation of diastereomeric salts involves an acid-base reaction, co-crystallization does not require proton transfer. This can be advantageous for molecules that are sensitive to acidic or basic conditions. The selection of a suitable co-former is based on the potential for strong and specific intermolecular interactions, such as hydrogen bonding, with the target molecule. nih.gov For this compound, potential achiral co-formers could include dicarboxylic acids or other molecules with hydrogen bond donor and acceptor sites that can interact with the amine and the benzyloxy group. While specific examples of co-crystal resolution for this particular amine are not available in the literature, the principles of co-crystal engineering suggest it as a viable alternative for its purification and resolution. filinchuk.comfigshare.com

Applications in Advanced Organic Synthesis and Catalysis

Role as a Chiral Building Block in Complex Molecule Construction

Chiral building blocks are essential starting materials in the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other biologically active molecules. nih.govresearchgate.net 1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine, available in its enantiopure forms, serves as an excellent chiral scaffold, providing a pre-defined stereocenter that can be elaborated into more complex structures. nih.gov

Precursor to Diverse Chiral Scaffolds

The primary amine functionality of this compound allows for its facile incorporation into a wide array of molecular frameworks. Through reactions such as amidation, imine formation, and reductive amination, this chiral amine can be used to construct a variety of chiral heterocyclic and acyclic scaffolds. nih.govgoogle.com These scaffolds are often key intermediates in the synthesis of medicinally important compounds.

For instance, derivatives of 1-phenylethylamine (B125046) are instrumental in the synthesis of chiral piperidin-2-ones and other lactams, which are prevalent motifs in biologically active molecules. nih.gov The stereocenter of the amine directs the formation of subsequent stereocenters during cyclization reactions, leading to products with high diastereomeric purity. nih.govgoogle.com

Table 1: Examples of Chiral Scaffolds Derived from 1-Phenylethylamine Analogs

| Starting Material (Analog) | Reagents | Resulting Chiral Scaffold | Application Area | Reference |

|---|---|---|---|---|

| (S)-1-Phenylethylamine | Di-tert-butyl dicarbonate, Grignard Reagent | Chiral N-Boc-1-phenylethylamine | Precursor for amino alcohols | nih.gov |

| (R)-1-Phenylethylamine | Acryloyl chloride, AIBN | Chiral Poly(N-(1-phenylethyl)acrylamide) | Chiral stationary phase | nih.gov |

Integration into Natural Product Synthesis

While specific examples detailing the use of this compound in natural product synthesis are not extensively documented in readily available literature, the well-established utility of its structural analogs provides a strong basis for its potential in this area. For example, (S)-1-phenylethylamine has been a key chiral building block in the synthesis of alkaloids and other complex natural products. nih.govsigmaaldrich.com The benzyloxy group in the target compound offers a handle for further functionalization or deprotection to a phenol (B47542), adding to its synthetic versatility.

Utilization as a Chiral Auxiliary in Asymmetric Reactions

Perhaps one of the most significant applications of this compound and its analogs is as a chiral auxiliary. nih.govnih.gov A chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. nih.gov

Induction of Stereoselectivity in Carbonyl Additions

The formation of new carbon-carbon bonds through the addition of nucleophiles to carbonyl groups is a fundamental transformation in organic synthesis. When a prochiral carbonyl compound is used, the use of a chiral auxiliary can lead to the preferential formation of one diastereomer. Imines derived from the condensation of this compound with aldehydes or ketones can serve as effective substrates for diastereoselective additions. chemrxiv.org

The bulky benzyloxyphenyl group and the chiral α-methyl group of the auxiliary effectively shield one face of the imine, forcing the incoming nucleophile to attack from the less hindered face. This leads to a high degree of stereocontrol in the formation of the new stereocenter.

Table 2: Diastereoselective Addition to Imines Derived from 1-Phenylethylamine Analogs

| Imine Substrate (from Analog) | Nucleophile | Diastereomeric Ratio (d.r.) | Product Type | Reference |

|---|---|---|---|---|

| N-(Phenylmethylene)-(S)-1-phenylethylamine | Allylmagnesium bromide | 95:5 | Homoallylic amine | unt.edu |

| N-(Propan-2-ylidene)-(R)-1-phenylethylamine | Ethylmagnesium bromide | 90:10 | α-Branched amine | chemrxiv.org |

Chiral Control in Alkylations and Cycloadditions

Beyond carbonyl additions, chiral auxiliaries based on 1-phenylethylamine are widely used to control stereochemistry in alkylation and cycloaddition reactions. nih.govorganic-chemistry.org Chiral imines or amides derived from this compound can be deprotonated to form chiral enolates, which then react with electrophiles from a specific trajectory, leading to high diastereoselectivity in the resulting alkylated product. organic-chemistry.orgresearchgate.net

Similarly, in cycloaddition reactions, such as the Diels-Alder reaction, the chiral auxiliary attached to the dienophile can direct the approach of the diene, resulting in the formation of a specific enantiomer of the cyclic product. thieme-connect.denih.gov The steric and electronic properties of the benzyloxyphenyl group can be fine-tuned to optimize the stereochemical outcome of these reactions.

Ligand Development in Asymmetric Catalysis

In addition to its roles as a building block and an auxiliary, this compound is a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. nih.gov Chiral ligands coordinate to a metal center to create a chiral environment that enables the catalytic and enantioselective transformation of a substrate.

The amine functionality of this compound can be readily modified to introduce phosphine (B1218219), oxazoline, or other coordinating groups, leading to the formation of P,N-ligands, N,N-ligands, and other classes of chiral ligands. These ligands have been successfully applied in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The benzyloxy group can influence the electronic properties and the steric bulk of the ligand, providing a means to tune the catalyst's activity and selectivity for a specific transformation.

Table 3: Chiral Ligands Derived from 1-Phenylethylamine Analogs for Asymmetric Catalysis

| Ligand Type | Metal | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| P,N-Ligand | Rhodium | Asymmetric Hydrogenation | up to 99% | |

| N,N'-Dioxide Ligand | Scandium | Asymmetric Friedel-Crafts | up to 98% | nih.gov |

Precursors to Chiral Phosphine Ligands

There is no specific information available in the searched literature detailing the use of this compound as a direct precursor for the synthesis of chiral phosphine ligands. While chiral amines are routinely used to create P-chiral and backbone-chiral phosphine ligands, specific examples and performance data for ligands derived from this particular compound are absent.

Incorporation into N-Heterocyclic Carbene (NHC) Ligands

Similarly, the incorporation of this compound into the structure of N-heterocyclic carbene (NHC) ligands is not documented in the available research. The synthesis of chiral NHC ligands often relies on chiral diamines or amino alcohols as starting materials, and while this compound is a chiral amine, its specific application for creating NHC ligands with notable catalytic activity has not been reported.

Application in Organocatalysis

The direct application of this compound as an organocatalyst in asymmetric reactions is not described in the surveyed literature. Chiral primary amines are a well-established class of organocatalysts, often used in enamine and iminium ion catalysis, but studies detailing the efficacy and scope of this specific compound in such transformations are not available.

Contributions to Methodology Development in Stereoselective Synthesis

Due to the absence of its application in the aforementioned catalytic areas, there are no documented contributions of this compound to the development of new methodologies in stereoselective synthesis.

Computational and Theoretical Investigations

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of 1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine is not static; it exists as an ensemble of interconverting conformers. The molecule's flexibility arises from the rotation around several single bonds: the Cα-Cβ bond of the ethylamine (B1201723) side chain, the C-N bond, the C-O bond of the benzyloxy group, and the bond connecting the phenyl ring to the benzyloxy moiety. The relative stability of these conformers is governed by a delicate balance of steric hindrance and subtle stereoelectronic effects, such as intramolecular hydrogen bonding and NH-π interactions. daneshyari.com

τ1 (Cα-Cβ-N-H/C): Defines the orientation of the amino group.

τ2 (Phenyl-Cα-Cβ-N): Describes the orientation of the ethylamine side chain relative to the substituted phenyl ring.

τ3 (C-O-C-C): Determines the conformation of the benzyloxy ether linkage, which often favors an anti-periplanar arrangement. nih.gov

Theoretical studies on related phenethylamines have shown that conformers where the amino group is oriented towards the phenyl ring (a "folded" or "gauche" conformation) can be stabilized by NH-π interactions. daneshyari.com In the case of this compound, the presence of the bulky benzyloxy group and the α-methyl group introduces significant steric constraints that influence the preferred conformations. The most stable conformers are predicted to be those that minimize steric clash while maximizing favorable non-covalent interactions.

Table 1: Predicted Relative Energies of Key Conformers of this compound (Note: This data is theoretical and based on typical values for related structures.)

| Conformer | Dihedral Angle (τ2) | Relative Energy (kJ/mol) | Stabilizing Interactions |

| Anti | ~180° | 0.00 | Minimizes steric hindrance |

| Gauche 1 | ~60° | 5.20 | Potential for weak NH-π interaction |

| Gauche 2 | ~-60° | 5.35 | Potential for weak NH-π interaction |

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations provide precise details about the molecule's electronic structure, optimized geometry, and reactivity descriptors. Using methods like DFT with a suitable basis set such as 6-311++G(2df,2pd), one can calculate various molecular properties. daneshyari.com

The optimized geometry reveals bond lengths, bond angles, and dihedral angles for the lowest energy conformer. For instance, the C-N bond length and the bond lengths within the aromatic rings can be calculated with high accuracy. Reactivity can be understood through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are also valuable. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich regions (negative potential, typically around the nitrogen and oxygen atoms) that are susceptible to electrophilic attack, and electron-poor regions (positive potential, often near the amine hydrogens) that are prone to nucleophilic attack.

Table 2: Calculated Molecular Properties of this compound (Note: This data is theoretical and based on DFT calculations for analogous compounds.)

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 1.9 D |

| Cα-N Bond Length | 1.47 Å |

| C-O (ether) Bond Length | 1.38 Å |

Elucidation of Reaction Mechanisms Involving the Compound or its Derivatives

Theoretical chemistry is a powerful tool for investigating the pathways of chemical reactions. For a molecule like this compound, potential reactions could include N-alkylation, oxidation, or reactions involving the aromatic rings. Computational studies can map the potential energy surface for a proposed reaction, identifying the structures and energies of reactants, transition states, and products.

For example, the mechanism of a reaction can be explored by locating the transition state structure connecting reactants and products. The energy barrier (activation energy) for the reaction can then be calculated, providing a quantitative measure of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state correctly links the desired reactants and products. daneshyari.com Studies on related compounds, such as the reductive ring-opening of cyclopropanecarboxylates, demonstrate how computational methods can complement experimental findings to elucidate complex reaction mechanisms. acs.org

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of the molecule in a condensed phase, such as in a solvent or interacting with a catalyst or biological macromolecule. nih.govpeerj.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular motion over time.

An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal how solvent molecules arrange around the solute and how intermolecular hydrogen bonds are formed and broken. This provides insight into its solubility and transport properties.

If the compound is investigated as a ligand for a protein, MD simulations can be used to study its binding mode and stability within the binding site. peerj.com By simulating the protein-ligand complex, one can observe the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) that stabilize the complex. The binding free energy can be estimated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), which provides a theoretical measure of binding affinity. peerj.com

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS) and appropriately scaled, can show excellent agreement with experimental data. This can help assign peaks in a complex spectrum, especially for diastereotopic protons or carbons. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. The resulting theoretical IR spectrum shows characteristic peaks for functional groups, such as N-H stretching and bending, C-H stretching (aromatic and aliphatic), and C-O ether stretching. Comparing the calculated spectrum to an experimental one can confirm the presence of these functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, corresponding to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. These transitions typically involve π-π* excitations within the phenyl rings.

Table 3: Predicted Spectroscopic Data for this compound (Note: This data is theoretical and based on computational predictions for similar structures.)

| Spectrum | Feature | Predicted Value |

| ¹H NMR | δ (NH₂) | 1.5 - 2.5 ppm |

| δ (α-CH₃) | ~1.4 ppm | |

| δ (OCH₂) | ~5.1 ppm | |

| δ (Aromatic H) | 6.9 - 7.5 ppm | |

| ¹³C NMR | δ (α-C) | ~55 ppm |

| δ (OCH₂) | ~70 ppm | |

| δ (Aromatic C) | 115 - 160 ppm | |

| IR | ν (N-H stretch) | 3300 - 3400 cm⁻¹ |

| ν (C-O stretch) | 1240 - 1260 cm⁻¹ | |

| UV-Vis | λ_max | ~275 nm |

Analytical Methodologies for Characterization and Enantiomeric Purity Determination

Chromatographic Separation Techniques

Chromatography is indispensable for assessing the purity of 1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine and for separating its enantiomers. The choice of technique depends on the analytical goal, whether it is for purity assessment or chiral separation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the chemical purity of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture, is typically employed.

A common approach involves using a gradient elution with a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. This allows for the efficient separation of the main compound from potential impurities arising from synthesis, such as starting materials or by-products. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, typically monitoring at a wavelength where the phenyl chromophore exhibits strong absorbance (around 220-280 nm). For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration to determine the amount of the compound in a sample.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | DAD at 225 nm |

| Injection Vol. | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. While this compound may be analyzed directly, primary amines can sometimes exhibit poor peak shape due to interactions with the column. To mitigate this, derivatization is often employed.

The primary amine group can be converted into a less polar, more volatile derivative, such as a trifluoroacetamide (B147638) (TFA) or trimethylsilyl (B98337) (TMS) derivative. This process reduces the compound's polarity and improves its chromatographic behavior. The analysis is performed on a capillary column with a nonpolar or medium-polarity stationary phase, and detection is typically carried out using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification of impurities.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) is crucial for any application involving a single enantiomer of a chiral compound. Chiral chromatography, particularly Chiral HPLC, is the gold standard for this purpose.

The separation of the (R)- and (S)-enantiomers of this compound can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those coated on a silica (B1680970) support (e.g., Daicel Chiralpak or Chiralcel series), are widely effective for a broad range of chiral amines. doi.org For phenylethylamine analogues, columns like the Chiralpak OD-H have proven successful. doi.org The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695). The ratio of these solvents is optimized to achieve baseline separation of the two enantiomer peaks. The e.e. is then calculated from the relative peak areas of the two enantiomers.

Table 2: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Daicel Chiralpak OD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 0.7 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 230 nm |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide definitive information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the aromatic protons of both the phenyl and benzyl (B1604629) groups, the benzylic CH₂ protons, the methine (CH) proton, the methyl (CH₃) protons, and the amine (NH₂) protons. The chemical shifts and coupling patterns are characteristic of the structure.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, including those in the aromatic rings, the benzylic carbon, the aliphatic carbons of the ethylamine (B1201723) side chain, and the methyl group.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals. COSY identifies proton-proton coupling relationships, while HSQC correlates directly bonded proton and carbon atoms, confirming the connectivity of the molecular framework.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Methyl (CH₃) | ~1.4 (d) | ~25 |

| Methine (CH) | ~4.1 (q) | ~52 |

| Amine (NH₂) | ~1.5-2.5 (br s) | - |

| Benzylic (OCH₂) | ~5.1 (s) | ~70 |

| Aromatic (C-H) | ~6.9-7.5 (m) | ~115-137 |

| Quaternary (C-O) | - | ~158 |

| Quaternary (C-CH) | - | ~138 |

| Quaternary (C-benzyl) | - | ~127-129 |

Note: Predicted values are based on data from analogous structures like 1-phenylethylamine (B125046) and are for illustrative purposes. Actual values may vary. researchgate.netchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. For this compound (Molecular Weight: 241.33 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) would show a prominent protonated molecular ion [M+H]⁺ at m/z 242.3.

Under Electron Ionization (EI) or through tandem MS (MS/MS), characteristic fragmentation occurs. The most significant fragmentation pathway for α-methyl-substituted benzylamines is the cleavage of the Cα-Cβ bond (the bond between the methine carbon and the methyl group), which is a form of benzylic cleavage. This results in the formation of a stable iminium cation.

Key Predicted Fragments:

m/z 241: Molecular ion [M]⁺.

m/z 226: Loss of the methyl group ([M-CH₃]⁺). This iminium ion is often the base peak in the spectrum for related structures. nist.gov

m/z 91: Benzyl cation ([C₇H₇]⁺), resulting from cleavage of the ether bond.

Analysis of these fragments confirms the presence of the key structural motifs within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of "this compound" would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The analysis of analogous compounds, such as acetophenone (B1666503) and 2'-benzyloxyacetophenone, provides insight into the expected spectral regions for key vibrations. nist.govyoutube.comspectrabase.com

A hypothetical IR spectrum would show:

N-H Stretching: The primary amine would typically show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would appear just below 3000 cm⁻¹.

C=C Stretching: The aromatic phenyl rings would display characteristic stretching vibrations in the 1450-1600 cm⁻¹ region. youtube.com

C-O Stretching: The ether linkage of the benzyloxy group would produce a strong absorption band in the 1000-1300 cm⁻¹ range.

N-H Bending: The amine N-H bending (scissoring) vibration is anticipated around 1590-1650 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch | Primary Amine |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic |

| 1590-1650 | N-H Bend | Primary Amine |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1000-1300 | C-O Stretch | Ether (Benzyloxy) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the ring breathing mode, often produce strong and sharp signals in Raman spectra. The Raman spectrum of the related compound (R)-(+)-1-Phenylethylamine shows characteristic peaks that can be used to infer the spectrum of the target molecule. chemicalbook.com

Expected Raman shifts for "this compound" would include:

Aromatic Ring Vibrations: Strong signals corresponding to the phenyl ring's C-C stretching and C-H in-plane bending.

Aliphatic C-H Vibrations: Signals from the methyl and ethyl groups.

C-N Stretching: Vibrations associated with the amine group.

Interactive Data Table: Predicted Raman Shifts for this compound based on (R)-(+)-1-Phenylethylamine chemicalbook.com

| Raman Shift (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H Stretch |

| ~2980 | Aliphatic C-H Stretch |

| ~1600 | Aromatic Ring Stretch |

| ~1000 | Aromatic Ring Breathing |

| ~840 | C-N Stretch |

Advanced Techniques for Absolute Configuration Assignment

As "this compound" is a chiral compound, existing as a pair of enantiomers, determining the absolute configuration of a specific stereoisomer is critical. Advanced techniques such as X-ray crystallography of derivatives and Vibrational Circular Dichroism (VCD) are indispensable for this purpose.

X-ray Crystallography of Derivatives

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For chiral amines that may not crystallize well on their own, the formation of diastereomeric salts with a chiral acid of known absolute configuration is a common strategy. nih.gov The resulting salt often has more favorable crystallization properties.

The process for determining the absolute configuration of "this compound" would involve these steps:

Derivatization: The racemic amine is reacted with a chiral resolving agent, such as L-tartaric acid or a derivative of mandelic acid, to form a pair of diastereomeric salts. nih.gov

Crystallization and Separation: The diastereomers are separated by fractional crystallization.

X-ray Diffraction Analysis: A suitable single crystal of one of the diastereomeric salts is selected and analyzed by X-ray diffraction. The resulting electron density map allows for the determination of the precise spatial arrangement of all atoms in the crystal lattice, thereby establishing the absolute configuration of the amine.

The use of X-ray crystallography has been successfully applied to determine the absolute configuration of numerous chiral amines and their derivatives. nih.govresearchgate.netacs.org

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. eurekalert.orgacs.orgnih.gov The resulting VCD spectrum is unique to a specific enantiomer and its mirror image will produce a spectrum of equal magnitude but opposite sign.

The determination of the absolute configuration of "this compound" using VCD involves a combination of experimental measurement and computational modeling: nih.govrsc.org

Experimental Spectrum: The VCD spectrum of one of the enantiomers is recorded.

Computational Modeling: The VCD spectrum for one of the enantiomers (e.g., the R-enantiomer) is calculated using quantum chemical methods, such as Density Functional Theory (DFT).

Comparison and Assignment: The experimentally measured VCD spectrum is compared to the computationally predicted spectrum. A match between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms the absolute configuration as R. Conversely, if the experimental spectrum is the mirror image of the calculated R-spectrum, the absolute configuration is assigned as S.

VCD has emerged as a powerful tool for the non-destructive determination of the absolute configuration of chiral molecules in solution, complementing the solid-state analysis provided by X-ray crystallography. eurekalert.orgrsc.org

Future Research Directions and Challenges

Exploration of Novel, More Efficient, and Sustainable Synthetic Routes

The classical synthesis of chiral amines, including 1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine, often involves multi-step procedures with significant waste generation and energy consumption. openaccessgovernment.org Future research is increasingly directed towards greener and more atom-economical alternatives.

Biocatalysis: A significant area of development is the use of enzymes to produce chiral amines. nih.govbohrium.com Engineered enzymes, such as transaminases, amine dehydrogenases, and imine reductases, offer high stereoselectivity under mild, aqueous conditions, reducing the need for harsh chemicals and protecting groups. nih.govbohrium.com For instance, transaminases can catalyze the asymmetric amination of a corresponding ketone precursor to yield the desired chiral amine with high enantiomeric excess. nih.gov The development of robust enzyme variants with a broad substrate scope, including bulky aromatic substrates, is a key challenge and a promising research direction. nih.gov

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is another highly efficient and sustainable method for synthesizing chiral amines. acs.org This approach offers excellent atom economy, producing minimal waste. acs.org Research in this area focuses on designing novel chiral ligands for transition metals (e.g., iridium, rhodium, ruthenium) to achieve high enantioselectivity for a wide range of substrates. acs.org The application of these catalytic systems to the synthesis of this compound could provide a more direct and efficient route compared to traditional methods.

Electrochemical Synthesis: Electrochemical methods for the synthesis of chiral amines are gaining attention as a sustainable alternative. digitellinc.com These methods can reduce the reliance on chemical oxidants and reductants. digitellinc.com Research into the electrochemical asymmetric 1,2-addition of carbon-nucleophiles to imine derivatives shows promise for the synthesis of chiral amines with high diastereoselectivity and yields. digitellinc.com

A comparison of these emerging synthetic strategies is presented in the table below.

| Synthetic Strategy | Advantages | Challenges |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govbohrium.com | Enzyme stability, substrate scope, and cofactor regeneration can be limiting. nih.gov |

| Asymmetric Hydrogenation | High atom economy, high efficiency and enantioselectivity, minimal waste. acs.org | Cost of precious metal catalysts, sensitivity of catalysts to air and moisture. acs.org |

| Electrochemical Synthesis | Avoids stoichiometric chemical reagents, can be powered by renewable energy. digitellinc.com | Substrate scope, control of selectivity, and scalability can be challenging. digitellinc.com |

Expansion of Applications in Catalysis and Materials Science

While the primary interest in chiral amines often lies in their role as pharmaceutical intermediates, their unique structural and chiral properties make them valuable in other fields. openaccessgovernment.org

Catalysis: Chiral amines and their derivatives can serve as ligands for transition metal catalysts or as organocatalysts themselves. The nitrogen atom can coordinate with metal centers, and the chiral backbone can induce asymmetry in catalytic transformations. Future research could explore the use of this compound as a ligand in asymmetric synthesis, for reactions such as asymmetric alkylation, aldol (B89426) reactions, or Michael additions.

Materials Science: The incorporation of chiral molecules into materials can impart unique properties. The benzyloxy group in this compound provides a site for further functionalization, allowing for its integration into polymers or onto surfaces. This could lead to the development of chiral stationary phases for chromatography, chiral sensors, or materials with specific optical properties. The study of how the phenyl substitution affects crystal packing and intermolecular interactions is an important aspect of designing new materials. mdpi.com

Integration into Automated Synthesis Platforms

The development of automated synthesis platforms is revolutionizing chemical research and development by enabling high-throughput screening of reaction conditions and rapid library synthesis.

Continuous Flow Chemistry: Integrating the synthesis of chiral amines like this compound into continuous flow systems offers several advantages over traditional batch processing. researchgate.net These include improved safety, better process control, and the potential for easier scale-up. researchgate.net A fully automated system could couple the synthesis reaction with in-line purification and analysis, significantly accelerating the development of new synthetic routes and the production of the target compound. researchgate.netnih.gov

Robotics and High-Throughput Experimentation: Automated robotic platforms can be used to perform a large number of experiments in parallel, allowing for the rapid optimization of reaction parameters such as catalysts, solvents, and temperature. This approach is particularly valuable for developing and refining the novel synthetic methods discussed in section 7.1.

Development of Advanced Analytical Techniques for Trace Analysis and In-Process Monitoring

The ability to accurately and rapidly analyze the enantiomeric purity and concentration of chiral amines is crucial for both process development and quality control.

In-Process Monitoring: The development of analytical techniques that can be integrated directly into a reaction vessel or flow system allows for real-time monitoring of reaction progress. This "in-process monitoring" provides immediate feedback, enabling precise control over the reaction and facilitating rapid optimization. Techniques such as in-situ NMR and FT-IR spectroscopy are being explored for this purpose.

Trace Analysis: For pharmaceutical and materials science applications, it is often necessary to detect and quantify trace amounts of the chiral amine or its impurities. Advanced analytical methods are required to achieve the necessary sensitivity and selectivity.

Chiral Derivatization and NMR: A fast and efficient method for determining the enantiomeric purity of chiral amines involves the use of chiral derivatizing agents, such as α-methoxy-α-phenylacetic acid (MPA), followed by NMR analysis. rsc.org This "in-tube" procedure can be performed quickly and requires only a small amount of sample, making it suitable for high-throughput screening and reaction monitoring. rsc.org

The table below summarizes some advanced analytical techniques applicable to chiral amines.

| Analytical Technique | Application | Advantages |

| In-situ NMR/FT-IR | In-process monitoring of reaction kinetics and conversion. | Provides real-time data without the need for sampling. |

| Chiral HPLC | Enantiomeric purity determination and trace analysis. | High resolution and sensitivity for separating enantiomers. |

| NMR with Chiral Derivatizing Agents | Rapid determination of enantiomeric purity and absolute configuration. rsc.org | Fast analysis time, requires small sample amounts. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.